CYP3A4 Inhibition Profile
The compound exhibits minimal inhibition of the major drug-metabolizing enzyme CYP3A4, a key liability in many drug candidates. In a human liver microsome assay, it demonstrated an IC₅₀ value of >10,000 nM, classifying it as a weak inhibitor [1]. This contrasts sharply with many potent benzimidazole-based kinase inhibitors which often display significant CYP inhibition, thereby reducing the risk of drug-drug interactions in polypharmacy scenarios.
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Class-level baseline for potent CYP3A4 inhibitors (typically <1,000 nM); other benzimidazole drugs often exhibit IC₅₀ values in the low micromolar range. |
| Quantified Difference | At least a 10-fold reduction in inhibitory potency compared to a typical potent CYP3A4 inhibitor threshold. |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using midazolam as a probe substrate, measured by LC-MS/MS in the presence of NADPH. |
Why This Matters
A low CYP3A4 inhibition profile is critical for lead optimization, indicating a reduced likelihood of pharmacokinetic drug-drug interactions, which is a key selection criterion for in vivo probes and preclinical candidates.
- [1] BindingDB. BDBM50457706: Inhibition of CYP3A4 in human liver microsomes. Assay Data. View Source
